2-(3-Hydroxyprop-1-yn-1-yl)adenosine
Description
Structure
3D Structure
Properties
CAS No. |
90596-71-7 |
|---|---|
Molecular Formula |
C13H15N5O5 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-hydroxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H15N5O5/c14-11-8-12(17-7(16-11)2-1-3-19)18(5-15-8)13-10(22)9(21)6(4-20)23-13/h5-6,9-10,13,19-22H,3-4H2,(H2,14,16,17)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
RAKQWSWNXGBPTL-ZRFIDHNTSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCO)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCO)N |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of 2 3 Hydroxyprop 1 Yn 1 Yl Adenosine
Ligand-Receptor Binding Modes and Dynamics
Conformational Dynamics of Adenosine (B11128) Receptor Activation
The activation of adenosine receptors, which are a class of G protein-coupled receptors (GPCRs), is a dynamic process involving significant conformational changes upon agonist binding. For the A2A adenosine receptor, these changes are crucial for its interaction with and activation of G proteins, leading to downstream cellular signaling.
Studies on the A2A receptor have revealed that it exists in multiple conformational states, even in the absence of a ligand (agonist or antagonist). This intrinsic dynamism includes a slow exchange between inactive-like and active-like conformations, which is thought to be the basis of the receptor's basal or constitutive activity. Upon the binding of an agonist, the conformational landscape of the receptor shifts to favor the active state. This involves an outward movement of the intracellular ends of transmembrane helices 5 and 6, which creates a binding pocket for the G protein.
The binding of an agonist is understood to stabilize this active conformation, thereby increasing the probability and duration of G protein coupling. The efficacy of an agonist is correlated with its ability to induce and maintain this active conformation. For some A2A agonists, this can lead to sustained, wash-resistant agonism, where receptor activation continues even after the bulk of the agonist has been removed from the surrounding medium. This phenomenon is linked to a slow dissociation rate of the agonist from the receptor. nih.govresearchgate.networktribe.com The structural features of the agonist, such as bulky and lipophilic substituents at the C2 position of the adenosine core, can contribute to a longer residence time at the receptor, thus promoting a more sustained response. nih.gov
Structure-Activity Relationships (SAR) for 2-(3-Hydroxyprop-1-yn-1-yl)adenosine Derivatives
The structure-activity relationships (SAR) for derivatives of this compound have been explored to develop potent and selective agonists for adenosine receptors, particularly the A2A subtype. These studies highlight the critical role of the substituents on the 2-alkynyl chain in determining the affinity and efficacy of these compounds.
A key example is the derivative (R,S)-2-(3-hydroxy-3-phenyl-1-propyn-1-yl)NECA (PHPNECA), which has been shown to be a highly potent agonist at both A1 and A2A adenosine receptors. nih.gov The introduction of a phenyl group at the 3-position of the hydroxypropynyl chain significantly influences its biological activity.
Impact of Stereoisomerism on Receptor Selectivity and Potency
The presence of a chiral center in many derivatives of this compound, such as at the hydroxyl-bearing carbon of the side chain, introduces the possibility of stereoisomers with distinct pharmacological profiles. The spatial arrangement of substituents at this chiral center can profoundly affect the ligand's interaction with the receptor binding pocket, leading to differences in potency and selectivity.
In the case of PHPNECA, the separation of its diastereoisomers revealed a clear stereochemical preference at the A2A receptor. The (S)-diastereomer was found to be approximately five times more potent as an A2A receptor agonist than the (R)-diastereomer. nih.gov This difference in potency underscores the specific orientation required for optimal interaction with the amino acid residues in the receptor's binding site.
Furthermore, the stereoisomers of PHPNECA also exhibit differences in their functional effects. The (S)-diastereomer is not only more potent but also more effective in inducing cardiovascular effects, such as vasodilation and a decrease in heart rate. nih.gov The most significant difference between the two enantiomers was observed in their ability to inhibit platelet aggregation, with the (S)-diastereomer being substantially more active. nih.gov
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| (S)-PHPNECA | A2A | 0.5 |
| (R)-PHPNECA | A2A | 2.6 |
| (R,S)-PHPNECA | A1 | 2.5 |
| (R,S)-PHPNECA | A2A | 0.9 |
This table presents the binding affinities of the stereoisomers of PHPNECA at adenosine A1 and A2A receptors. nih.gov
Role of the Hydroxypropynyl Moiety in Ligand-Receptor Interactions
The 2-(3-hydroxyprop-1-yn-1-yl) moiety plays a crucial role in the interaction of these agonists with adenosine receptors. The alkynyl group acts as a rigid spacer, positioning the terminal hydroxyl group and any additional substituents in a specific region of the receptor's binding pocket. This C2-substituent extends into a region of the binding site that is known to tolerate bulky groups, and interactions in this area are key determinants of A2A receptor selectivity and potency.
The sustained agonist effects observed with some 2-alkynyladenosine derivatives are attributed to the formation of a stable and long-lived binding event, which is promoted by lipophilic and bulky C2 substituents. nih.gov This indicates that the hydroxypropynyl moiety and its derivatives are instrumental in anchoring the ligand within the receptor, leading to prolonged activation.
Cellular and Sub Cellular Mechanisms of Action
G Protein-Coupled Receptor (GPCR) Signaling Pathways
As a derivative of adenosine (B11128), 2-(3-Hydroxyprop-1-yn-1-yl)adenosine is expected to exert its effects by binding to and activating adenosine receptors. The class of 2-alkynyladenosines has been shown to be selective for the A2A adenosine receptor subtype. Activation of these receptors initiates a cascade of intracellular events that modulate various physiological processes.
Activation of A2A adenosine receptors by an agonist typically leads to the stimulation of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). nih.gov This increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. nih.gov While direct studies on this compound are not available, it is hypothesized that it would follow this pathway, leading to an increase in intracellular cAMP.
Table 1: Expected Effect of this compound on cAMP Levels (based on A2A Agonist Activity)
| Parameter | Expected Effect | Cellular Consequence |
| Adenylyl Cyclase Activity | Stimulation | Increased cAMP production |
| Intracellular cAMP | Increase | Activation of PKA |
| Protein Kinase A (PKA) | Activation | Phosphorylation of target proteins |
This table is based on the general mechanism of A2A adenosine receptor agonists.
G protein-coupled inwardly rectifying potassium (GIRK) channels are important mediators of neuronal excitability. nih.gov The activation of A1 adenosine receptors is known to cause the opening of GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane, which is an inhibitory effect. nih.gov Conversely, the effects of A2A receptor activation on GIRK channels are less direct and can be modulatory. Given that 2-alkynyladenosines are often A2A selective, the direct impact of this compound on GIRK channels may be limited, but it could indirectly influence neuronal excitability through cAMP-PKA signaling pathways.
Table 2: Expected Modulation of GIRK Channels by this compound (based on Receptor Selectivity)
| Receptor Target | Direct Effect on GIRK Channels | Expected Outcome for this compound (as A2A agonist) |
| A1 Adenosine Receptor | Activation (Opening) | Minimal direct effect |
| A2A Adenosine Receptor | Indirect modulation via cAMP-PKA | Indirect influence on neuronal excitability |
This table is based on the differential coupling of adenosine receptor subtypes to GIRK channels.
Adenosine receptor activation can modulate the activity of voltage-sensitive calcium channels (VSCCs). A1 receptor activation has been shown to inhibit N-type and P/Q-type calcium channels, leading to a decrease in calcium influx and neurotransmitter release. nih.gov The activation of A2A receptors can have more complex, often facilitatory, effects on calcium channels, sometimes potentiating their activity, which can be context-dependent. nih.gov Therefore, the influence of this compound on VSCCs would depend on its specific A1/A2A receptor activity profile.
Table 3: Potential Influence of this compound on VSCCs
| Receptor Target | Effect on VSCCs | Potential Consequence |
| A1 Adenosine Receptor | Inhibition of N- and P/Q-type channels | Decreased neurotransmitter release |
| A2A Adenosine Receptor | Modulation (often potentiation) | Increased neuronal excitability |
This table outlines the potential effects based on the known actions of adenosine receptor subtypes on VSCCs.
Enzyme Interactions and Related Intracellular Targets
Beyond GPCR signaling, adenosine analogues can interact with various intracellular enzymes and pathways.
The purine (B94841) salvage pathway is a metabolic route that recycles purine bases into nucleotides. Adenosine is a key component of this pathway. While there is no direct evidence, it is plausible that this compound, as a modified adenosine molecule, could potentially interact with enzymes of the purine salvage pathway, such as adenosine kinase. However, the alkynyl substitution at the C2 position might hinder its recognition and processing by these enzymes. Further research is needed to clarify any potential role in modulating this pathway.
Some adenosine receptor ligands have been found to exhibit multi-target engagement, notably the inhibition of monoamine oxidase-B (MAO-B). nih.gov MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine. frontiersin.org Dual-target inhibitors of the A2A receptor and MAO-B have been explored for their therapeutic potential. While there is no specific data on this compound as a MAO-B inhibitor, the chemical space of adenosine analogues has shown this potential, suggesting it as an area for future investigation.
Cellular Response Profiling
The characterization of a novel compound's interaction with cellular pathways is a critical step in its pharmacological evaluation. For this compound, understanding its influence on cellular responses provides insight into its potential as a modulator of adenosine receptors and its broader impact on cell signaling.
Cell-Based Functional Assays (e.g., TR-FRET, HTRF)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and its homogeneous counterpart, HTRF, are powerful assay technologies used to study biomolecular interactions, such as ligand-receptor binding and the modulation of second messenger levels like cyclic AMP (cAMP). nih.govnih.govinnoprot.com These assays are characterized by their high sensitivity and robustness, making them suitable for high-throughput screening. nih.gov The general principle involves energy transfer between a donor and an acceptor fluorophore when they are in close proximity, a process that can be temporally resolved to reduce background fluorescence. nih.govinnoprot.com
While direct TR-FRET or HTRF data for this compound is not extensively available in the public domain, the functional activity of similar adenosine receptor agonists is well-documented using these methods. For instance, the activation of adenosine receptors, which are G protein-coupled receptors (GPCRs), is often quantified by measuring changes in intracellular cAMP levels. nih.govcreative-biolabs.com The A2A and A2B adenosine receptors typically couple to Gs proteins, leading to an increase in cAMP upon activation, whereas A1 and A3 receptors couple to Gi/o proteins, resulting in decreased cAMP levels. nih.gov
Given that 2-alkynyl-substituted adenosine derivatives are known to interact with adenosine receptors, it is plausible that this compound would be evaluated in such functional assays to determine its agonist or antagonist profile at the different adenosine receptor subtypes. The data from such hypothetical assays would be crucial in determining its selectivity and potency.
| Assay Type | Target | Principle | Potential Readout for this compound |
| TR-FRET/HTRF | Adenosine Receptors (A1, A2A, A2B, A3) | Measures ligand-induced changes in second messengers (e.g., cAMP). | Determination of EC50/IC50 values to quantify potency and efficacy as an agonist or antagonist. |
| Radioligand Binding | Adenosine Receptors | Competes with a radiolabeled ligand for receptor binding. | Determination of Ki values to assess binding affinity for each receptor subtype. |
Evaluation of Cellular Toxicity in Various Cell Lines (e.g., cancer cell lines, neuronal cells)
The cytotoxic profile of a compound is a fundamental aspect of its characterization, providing insights into its potential therapeutic window and off-target effects. The evaluation of this compound's toxicity would involve a panel of cell lines, including those derived from cancerous tissues and the nervous system, to assess both anti-proliferative potential and neurotoxic liability.
Studies on adenosine and its analogues have demonstrated varied cytotoxic effects depending on the cell type and the expression of adenosine receptors and metabolizing enzymes. For example, high concentrations of adenosine can induce apoptosis in certain cancer cell lines, an effect that can be potentiated by inhibiting adenosine deaminase. nih.govnih.gov In ovarian cancer cells, adenosine has been shown to enhance the sensitivity to cisplatin, suggesting a potential role in combination therapies. nih.gov
Conversely, in the context of neuronal cells, adenosine receptor modulation can be neuroprotective. Overexpression of the A2A adenosine receptor has been shown to protect against neurotoxin-induced cell death in a rat model of Huntington's disease. nih.gov Therefore, assessing the impact of this compound on neuronal cell viability is critical.
| Cell Line | Cell Type | Assay | Hypothetical IC50 (µM) | Observation |
| MCF-7 | Breast Cancer | MTT Assay | > 100 | Low to no cytotoxicity observed. |
| HeLa | Cervical Cancer | MTT Assay | 75 | Moderate cytotoxicity at higher concentrations. |
| SH-SY5Y | Neuronal | LDH Release Assay | > 200 | No significant neurotoxicity detected. |
| Jurkat | T-cell Leukemia | Apoptosis Assay | 50 | Induction of apoptosis at moderate concentrations. nih.gov |
These hypothetical data points suggest that the cytotoxic effects of this compound could be cell-type specific, a common feature among nucleoside analogues. The observed effects would be dependent on the cellular machinery for uptake, metabolism, and the specific adenosine receptor subtype expression profile of each cell line. nih.govnih.gov
Analytical and Structural Characterization Techniques for 2 3 Hydroxyprop 1 Yn 1 Yl Adenosine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex nucleoside derivatives. A suite of 1D and 2D NMR experiments is used to provide detailed information about the carbon skeleton and the connectivity of atoms within 2-(3-Hydroxyprop-1-yn-1-yl)adenosine.
1D NMR (¹H, ¹³C, DEPT)
One-dimensional NMR spectra provide the initial and fundamental information regarding the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their electronic environments. For this compound, characteristic signals are expected for the protons of the adenine (B156593) base, the ribose sugar moiety, and the hydroxypropynyl substituent. The chemical shifts (δ) are influenced by neighboring atoms and functional groups. irisotope.com
¹³C NMR: The carbon NMR spectrum shows a single peak for each unique carbon atom in the molecule, providing a count of the distinct carbon environments. The chemical shifts in the ¹³C spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for assigning the signals in the ¹³C NMR spectrum. youtube.comnih.gov DEPT-90 experiments show only CH signals, while DEPT-135 experiments show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase. Quaternary carbons are absent in DEPT spectra. nih.gov
Hypothetical ¹H and ¹³C NMR Data for this compound:
The following table presents hypothetical, yet chemically plausible, ¹H and ¹³C NMR data for the title compound, based on known values for adenosine (B11128) and related 2-alkynyl derivatives. nih.govnih.govresearchgate.net
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| Purine (B94841) Moiety | |||
| 2 | - | ~153.0 | C |
| 4 | - | ~149.5 | C |
| 5 | - | ~120.0 | C |
| 6 | - | ~156.5 | C |
| 8 | ~8.10 (s) | ~141.0 | CH |
| NH₂ | ~7.30 (br s) | - | - |
| Ribose Moiety | |||
| 1' | ~5.90 (d) | ~88.0 | CH |
| 2' | ~4.65 (t) | ~74.0 | CH |
| 3' | ~4.20 (t) | ~71.0 | CH |
| 4' | ~4.00 (q) | ~86.0 | CH |
| 5'a, 5'b | ~3.70 (m), ~3.60 (m) | ~62.0 | CH₂ |
| 2'-OH | ~5.40 (d) | - | - |
| 3'-OH | ~5.15 (d) | - | - |
| 5'-OH | ~5.00 (t) | - | - |
| Hydroxypropynyl Moiety | |||
| 1'' | - | ~85.0 | C |
| 2'' | - | ~90.0 | C |
| 3'' | ~4.40 (s) | ~51.0 | CH₂ |
| 3''-OH | ~5.50 (t) | - | - |
Note: This is a hypothetical data table. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.
2D NMR (COSY, HSQC, HMBC) for Structural Elucidation
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, COSY would show correlations between the adjacent protons within the ribose ring (e.g., H-1' with H-2', H-2' with H-3', etc.) and between the CH₂ and OH protons of the hydroxypropynyl group.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.com It is a powerful tool for assigning carbon signals based on the already assigned proton signals. For example, the proton signal at ~8.10 ppm would correlate with the carbon signal at ~141.0 ppm, confirming the assignment of C8 and H8.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to four bonds. creative-biostructure.com HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. Key HMBC correlations for this compound would include correlations from the H-3'' protons of the propargyl group to the C-1'' and C-2'' alkyne carbons, and importantly, to the C-2 carbon of the purine ring, confirming the point of attachment. Correlations from H-1' of the ribose to both C4 and C8 of the purine base would confirm the N9-glycosidic linkage.
Mass Spectrometry (MS) and Chromatography Techniques
Chromatographic techniques coupled with mass spectrometry are essential for verifying the purity of the synthesized compound and for separating stereoisomers.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity Assessment
UPLC-MS is a highly sensitive technique used to determine the purity of a sample and confirm its molecular weight. UPLC provides high-resolution separation of the target compound from any impurities or starting materials. nih.govnih.govfrontiersin.org The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluted compounds. For this compound (C₁₃H₁₅N₅O₅), the expected exact mass is approximately 321.11 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Hypothetical UPLC-MS Data:
| Parameter | Value |
| UPLC | |
| Column | Acquity UPLC BEH C18 |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Retention Time | ~2.5 min |
| Purity (by UV at 260 nm) | >98% |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Observed [M+H]⁺ | ~322.12 |
| Calculated [M+H]⁺ | 322.1151 |
High-Performance Liquid Chromatography (HPLC) for Diastereoisomer Separation
The ribose sugar in adenosine has chiral centers, and the synthesis of derivatives can sometimes lead to the formation of diastereomers (e.g., α and β anomers at the C1' position). nih.govnih.gov HPLC is a standard method for the separation of these diastereomers. sielc.comhplc.eu By using an appropriate stationary phase (often a reversed-phase column like C18) and mobile phase, it is possible to achieve baseline separation of the desired β-anomer from any α-anomer impurity. sielc.com
X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Determination
Hypothetical Crystal Data for this compound:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | ~5.0 |
| b (Å) | ~10.5 |
| c (Å) | ~12.0 |
| β (°) | ~100 |
| Volume (ų) | ~620 |
| Z | 2 |
| Calculated Density (g/cm³) | ~1.7 |
Note: This is a hypothetical data table based on data for adenosine and its derivatives. researchgate.net
Future Directions and Research Perspectives for 2 3 Hydroxyprop 1 Yn 1 Yl Adenosine
Design and Synthesis of Next-Generation Analogs with Enhanced Receptor Selectivity
The development of new therapeutic agents often involves the strategic design and synthesis of analogs to optimize potency and selectivity for specific biological targets. For 2-(3-Hydroxyprop-1-yn-1-yl)adenosine, future research would focus on creating next-generation analogs with improved affinity and selectivity for one or more of the four adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3).
The synthesis of 2-alkynyladenosine derivatives typically involves a Sonogashira coupling reaction between a 2-halo-adenosine precursor and a terminal alkyne. In the case of this compound, this would involve coupling with propargyl alcohol. To enhance receptor selectivity, medicinal chemists could explore several modification strategies:
Modification of the N6-position: Introducing various substituents at the N6-position of the adenine (B156593) ring is a common strategy to modulate receptor selectivity. For instance, bulky aromatic or cycloalkyl groups can enhance affinity for the A1 receptor.
Modification of the Ribose Moiety: Alterations to the ribose sugar, such as substitutions at the 2'-, 3'-, or 5'-positions, can significantly impact both affinity and selectivity. For example, the introduction of a 5'-uronamide group is known to favor A2A receptor agonism.
Variation of the 2-alkynyl substituent: The hydroxyl group on the propargyl moiety of this compound offers a handle for further chemical modification. Esterification, etherification, or replacement with other functional groups could fine-tune receptor interactions.
The goal of these synthetic efforts would be to generate a library of analogs for comprehensive structure-activity relationship (SAR) studies. These studies would identify key structural features that govern the potency and selectivity of these compounds at each adenosine receptor subtype, paving the way for the development of highly specific pharmacological tools and potential drug candidates.
Integration with Advanced Preclinical Research Methodologies
To accelerate the preclinical development of this compound and its analogs, researchers would leverage cutting-edge methodologies that offer more predictive and efficient evaluation of drug candidates.
Development of Non-Animal Models (NAMs) and Organ-on-a-Chip Systems for Efficacy Testing
Traditional preclinical testing relies heavily on animal models, which can be time-consuming, costly, and may not always accurately predict human responses. The development and use of Non-Animal Models (NAMs) and organ-on-a-chip technologies present a more advanced approach.
For a compound like this compound, which is expected to target adenosine receptors present in various tissues, multi-organ-on-a-chip platforms could be particularly valuable. nih.govmdpi.com These microfluidic devices contain human cells cultured in a way that mimics the structure and function of human organs and their interactions. nih.govmdpi.com For instance, a "heart-on-a-chip" could be used to assess the cardiac effects of adenosine analogs, while a "liver-on-a-chip" could evaluate their metabolism and potential hepatotoxicity. nih.gov By connecting different organ models, researchers can study the systemic effects of a drug candidate in a more physiologically relevant context. mdpi.com
Further Applications of In Silico Modeling in Drug Design and Mechanism Prediction
Computational, or in silico, models are indispensable tools in modern drug discovery. nih.gov These methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov For this compound, in silico approaches would be applied in several ways:
Molecular Docking: This technique predicts how a ligand, such as an adenosine analog, binds to the three-dimensional structure of its receptor target. google.com By docking a virtual library of analogs into the crystal structures of the different adenosine receptors, researchers can prioritize the synthesis of compounds with the most promising binding modes for a desired receptor subtype. nih.govgoogle.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Once a reliable QSAR model is developed for a class of 2-alkynyladenosine derivatives, it can be used to predict the activity of new, unsynthesized analogs. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help to understand the stability of the binding and the conformational changes in the receptor that lead to its activation or inhibition.
The integration of these in silico methods would create a more efficient and informed drug design cycle, accelerating the identification of lead candidates. mdpi.com
Exploration of Novel Preclinical Therapeutic Avenues Beyond Current Applications
Given the widespread distribution and diverse physiological roles of adenosine receptors, ligands targeting these receptors have therapeutic potential in a wide range of diseases. While the specific therapeutic applications of this compound are yet to be determined, research into related 2-alkynyladenosine derivatives suggests several promising avenues for exploration.
Depending on its selectivity profile, analogs of this compound could be investigated for:
Cardiovascular Diseases: A2A adenosine receptor agonists are known for their vasodilatory effects and have been explored for use in myocardial perfusion imaging. A1 receptor agonists, on the other hand, have potential in treating arrhythmias and protecting the heart from ischemic damage.
Inflammatory and Autoimmune Diseases: A2A and A3 receptor agonists have demonstrated anti-inflammatory properties, making them potential treatments for conditions like rheumatoid arthritis and psoriasis. mdpi.com
Neurodegenerative Disorders: A2A receptor antagonists are being investigated as a non-dopaminergic treatment for Parkinson's disease. mdpi.com Conversely, A1 receptor agonists have shown neuroprotective effects in models of stroke and epilepsy.
Cancer: A3 adenosine receptor agonists have been shown to have anti-tumor effects and are in clinical trials for liver cancer.
Pain Management: Agonists of the A1 and A3 adenosine receptors have shown promise in preclinical models of chronic pain.
Future research would involve testing promising analogs of this compound in relevant preclinical models of these diseases to identify novel therapeutic opportunities.
Methodological Advancements in Compound Characterization and Biological Assessment
The thorough characterization of any new chemical entity is fundamental to understanding its biological activity. For this compound and its future analogs, this would involve a suite of established and advanced analytical and pharmacological techniques.
Initial characterization would involve standard methods to confirm the structure and purity of the synthesized compounds, such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
Mass Spectrometry (MS): To confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological assessment would employ a variety of assays to determine the compound's affinity and functional activity at the adenosine receptors:
Radioligand Binding Assays: To determine the binding affinity (Ki) of the compounds for each adenosine receptor subtype. This is a standard method for initial screening.
Functional Assays: To determine whether a compound is an agonist, antagonist, or allosteric modulator. These assays typically measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels.
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET): These advanced techniques allow for the real-time monitoring of ligand-receptor interactions and receptor signaling in living cells.
Surface Plasmon Resonance (SPR): SPR can provide detailed kinetic information about the binding of a ligand to its receptor, including the association and dissociation rates.
The application of these advanced methodologies would provide a comprehensive pharmacological profile for this compound and its analogs, facilitating a deeper understanding of their mechanism of action and therapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(3-Hydroxyprop-1-yn-1-yl)adenosine, and how can reaction yields be optimized?
Answer: The synthesis of adenosine derivatives like this compound typically involves multi-step organic reactions. A validated approach includes:
- Protection of hydroxyl groups : Use silyl or trityl protecting groups (e.g., TPDS-Cl₂ in pyridine) to prevent undesired side reactions .
- Alkyne functionalization : Allylation via radical reactions (e.g., allyl-SnBu₃ under UV light) to introduce the propynyl moiety .
- Oxidation and reduction steps : Controlled oxidation with NaIO₄ followed by NaBH₄ reduction ensures stereochemical fidelity .
Q. Yield Optimization Factors :
- Temperature control during radical reactions to minimize side products.
- Use of anhydrous solvents (e.g., THF) for moisture-sensitive steps.
- Purification via flash chromatography or preparative HPLC.
Table 1 : Example Synthetic Steps (Adapted from Analogous Adenosine Derivatives)
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | TPDS-Cl₂, Pyridine | 59 |
| 2 | Allyl-SnBu₃, UV | 85 |
| 3 | NaIO₄, Dioxane | 79 |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry and stereochemistry. 2D experiments (COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : For unambiguous confirmation of the hydroxypropynyl moiety’s spatial arrangement. SHELX software refines diffraction data to atomic resolution .
- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) confirms molecular formula .
Q. Best Practices :
- Co-crystallize with heavy atoms (e.g., bromine) to enhance X-ray data quality .
- Use deuterated solvents (DMSO-d₆ or D₂O) for NMR to avoid proton exchange artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental affinity data for this compound?
Answer: Discrepancies often arise from:
- Incomplete force fields in molecular docking (e.g., neglecting solvation effects).
- Impurity interference : Trace solvents or byproducts skew experimental results.
Q. Methodological Solutions :
- Dual experimental validation : Combine radioligand displacement assays (A₁/A₂A receptor subtypes) and surface plasmon resonance (SPR) for kinetic analysis .
- Computational refinement : Use molecular dynamics (MD) simulations with explicit solvent models to account for hydration effects .
Table 2 : Example Binding Affinity Comparison (Hypothetical Data)
| Receptor Subtype | Predicted Kᵢ (nM) | Experimental Kᵢ (nM) |
|---|---|---|
| A₁ | 12 ± 3 | 28 ± 5 |
| A₂A | 8 ± 2 | 15 ± 4 |
Q. What strategies are effective for determining the stereochemical configuration of the 3-hydroxypropynyl group, and what challenges arise during chiral resolution?
Answer:
- X-ray Crystallography : The gold standard for absolute configuration determination. SHELXL refines anomalous dispersion effects from heavy atoms (e.g., sulfur or bromine) .
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients for enantiomer separation .
Q. Challenges :
Q. How does the 3-hydroxyprop-1-ynyl substituent alter adenosine’s pharmacokinetic properties, and what experimental designs are optimal for studying these effects?
Answer: The propynyl group enhances:
Q. Experimental Design :
Q. What statistical approaches are recommended for analyzing dose-response relationships in adenosine derivative studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R packages (drc) .
- ANOVA with post-hoc tests : Compare EC₅₀ values across treatment groups. Correct for multiple comparisons via Tukey’s HSD .
- Bayesian hierarchical modeling : Account for inter-experiment variability in high-throughput screening .
Q. Critical Considerations :
- Normalize data to internal controls (e.g., untreated cells).
- Report confidence intervals (95% CI) for EC₅₀/IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
